Norpropoxyphene

Beschreibung

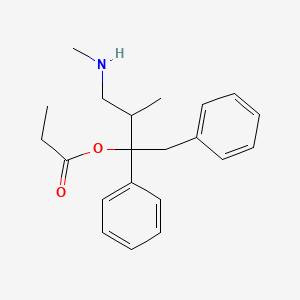

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKACRWYHQXOSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10273960 | |

| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-94-1, 66796-40-5 | |

| Record name | Norpropoxyphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norpropoxyphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066796405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norpropoxyphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Structural Elucidation of Norpropoxyphene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpropoxyphene (B1213060), the primary active metabolite of the analgesic drug propoxyphene, has garnered significant attention due to its distinct pharmacological profile and cardiotoxic effects. A comprehensive understanding of its synthesis and structural characteristics is paramount for toxicological studies, the development of analytical detection methods, and the design of safer therapeutic agents. This technical guide provides a detailed overview of the synthesis of this compound, focusing on the N-demethylation of its parent compound, and a thorough examination of its structural elucidation through various analytical techniques.

Introduction

This compound is formed in the body through the metabolic N-demethylation of dextropropoxyphene.[1] While dextropropoxyphene itself is a weak opioid agonist, this compound exhibits more pronounced effects on cardiac ion channels, contributing significantly to the cardiotoxicity associated with propoxyphene overdose.[2][3] Its accumulation in cardiac tissue can lead to conduction abnormalities and arrhythmias.[2][4] Therefore, the ability to synthesize and structurally characterize this compound is crucial for forensic analysis, toxicological research, and the development of potential therapeutic interventions.

Synthesis of this compound

The primary route for the chemical synthesis of this compound involves the N-demethylation of dextropropoxyphene. Several general methods for the N-demethylation of tertiary amines, particularly alkaloids, can be adapted for this purpose.

General N-demethylation Strategies

The cleavage of the N-methyl group from a tertiary amine is a common challenge in medicinal chemistry. Various reagents and reaction conditions have been developed to achieve this transformation. Some of the most relevant methods include:

-

Von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide to yield a cyanamide (B42294) intermediate, which is subsequently hydrolyzed to the secondary amine.

-

Chloroformate Reagents: Reagents such as α-chloroethyl chloroformate and methyl chloroformate react with the tertiary amine to form a carbamate (B1207046) intermediate.[5] This intermediate can then be cleaved under hydrolytic or reductive conditions to yield the demethylated product.

-

Polonovski-type Reactions: This method involves the formation of an amine N-oxide, followed by treatment with an activating agent like iron(0) to facilitate demethylation.[6]

-

Photochemical and Electrochemical Methods: More recent approaches utilize photochemical or electrochemical conditions to achieve N-dealkylation, often offering milder and more selective reaction pathways.[7]

Experimental Protocol: N-demethylation of Dextropropoxyphene (Exemplary)

Reaction Scheme:

Materials:

-

Dextropropoxyphene hydrochloride

-

Methyl chloroformate

-

Anhydrous potassium carbonate

-

Anhydrous toluene

-

Diethylene glycol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Free Base Preparation: Dextropropoxyphene hydrochloride is converted to its free base by treatment with a suitable base (e.g., sodium bicarbonate solution) and extraction into an organic solvent. The organic layer is then dried and the solvent removed under reduced pressure.

-

Carbamate Formation: The dextropropoxyphene free base is dissolved in anhydrous toluene. Anhydrous potassium carbonate is added, followed by the slow addition of methyl chloroformate at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up and Isolation of Intermediate: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The resulting residue, the carbamate intermediate, can be purified by column chromatography.

-

Cleavage of the Carbamate: The purified carbamate is dissolved in diethylene glycol, and hydrazine hydrate is added. The mixture is heated, and the progress of the reaction is monitored by TLC.

-

Final Work-up and Purification: After completion, the reaction mixture is cooled and poured into water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography or crystallization to yield the final product.

Note: This is a generalized protocol and would require optimization of reaction conditions (temperature, reaction time, stoichiometry) for successful implementation.

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques.

Mass Spectrometry

Mass spectrometry is a key tool for the identification and quantification of this compound, particularly in biological samples.

-

Molecular Ion: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 326.[1]

-

Fragmentation Pattern: A common fragmentation pathway involves the loss of the propionyloxy group, leading to a significant fragment ion at m/z 252.[4] Another observed species is a dehydrated rearrangement product with a molecular ion at m/z 308, which can be formed both as a metabolite and as a degradation product during analysis.[1][4]

| Ion | m/z | Description |

| [M+H]⁺ | 326 | Protonated molecular ion of this compound |

| [M-C₃H₅O₂]⁺ | 252 | Fragment resulting from the loss of the propionyloxy group |

| [M+H-H₂O]⁺ | 308 | Dehydrated rearrangement product |

X-ray Crystallography

The three-dimensional arrangement of atoms in this compound has been unequivocally determined by single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published, and assigned ¹H and ¹³C NMR dataset for this compound is not available in the reviewed literature, the expected spectral features can be predicted based on its chemical structure. Such data, once acquired, would be essential for routine structural confirmation and purity assessment.

Expected ¹H NMR Features:

-

Signals in the aromatic region corresponding to the two phenyl groups.

-

A quartet and a triplet for the ethyl group of the propionate (B1217596) moiety.

-

A doublet for the methyl group adjacent to the chiral center.

-

Signals for the methylene (B1212753) and methine protons of the butane (B89635) backbone.

-

A singlet for the N-methyl group.

Expected ¹³C NMR Features:

-

Multiple signals in the aromatic region for the phenyl carbons.

-

A signal for the carbonyl carbon of the ester.

-

Signals for the carbons of the ethyl and methyl groups.

-

Signals for the carbons of the butane backbone.

A comprehensive 2D NMR analysis (COSY, HSQC, HMBC) would be required for the unambiguous assignment of all proton and carbon signals.

Signaling Pathway Interactions

The primary toxicological concern with this compound is its effect on cardiac ion channels, which can lead to life-threatening arrhythmias.

Interaction with hERG Potassium Channels

This compound has a complex interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are crucial for cardiac repolarization.[2][8]

-

Dual Effect: At low concentrations (around 5 µmol/L), this compound can facilitate hERG currents. However, at higher, toxicologically relevant concentrations, it blocks these channels with an IC₅₀ value of approximately 40 µmol/L.[2][4]

-

Alteration of Ion Selectivity: this compound can disrupt the normal potassium selectivity of the hERG channel, leading to an increased permeability to sodium ions.[2]

-

Gating Modification: The drug also alters the gating kinetics of the channel by slowing down its activation and accelerating its deactivation.[2][8]

This multifaceted interaction with hERG channels is a key mechanism underlying the cardiotoxicity of this compound.

Caption: Interaction of this compound with the hERG Potassium Channel.

Conclusion

This compound remains a compound of significant interest to the scientific community due to its complex pharmacology and toxicology. While its structural elucidation is well-established through mass spectrometry and X-ray crystallography, a detailed and optimized synthetic protocol for its preparation from dextropropoxyphene is an area that warrants further public documentation. The understanding of its interaction with cardiac ion channels, particularly the hERG channel, is crucial for mitigating the risks associated with propoxyphene exposure and for the development of safer analgesics. This guide provides a foundational understanding for researchers and professionals working in drug development, toxicology, and forensic science.

References

- 1. Dextropropoxyphene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propoxyphene (dextropropoxyphene): a critical review of a weak opioid analgesic that should remain in antiquity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An investigation of the N-demethylation of 3-deoxymorphine and the affinity of the alkylation products to mu, delta, and kappa receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. academic.oup.com [academic.oup.com]

The Cardiotoxic Cascade of Norpropoxyphene: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the cardiotoxicity of norpropoxyphene (B1213060), the primary active metabolite of the synthetic opioid analgesic, propoxyphene. The document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular safety pharmacology and toxicology. This compound exerts its detrimental cardiac effects primarily through a complex interaction with and blockade of critical cardiac ion channels, leading to potentially fatal arrhythmias.[1][2] This naloxone-insensitive cardiotoxicity underscores a mechanism independent of opioid receptor antagonism.[3][4]

Core Mechanism: Dual Ion Channel Blockade

The cardiotoxicity of this compound is principally attributed to its potent blockade of both sodium (INa) and potassium (IK) channels within cardiomyocytes.[1][4] This dual-channel inhibition disrupts the normal cardiac action potential, predisposing the heart to life-threatening arrhythmias.

The Critical Role of hERG Potassium Channel Inhibition

A primary target of this compound is the human ether-a-go-go-related gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr).[3][4][5][6] This current is crucial for the repolarization phase of the ventricular action potential. This compound exhibits a dose-dependent effect on hERG channels. At lower concentrations (around 5 µmol/L), it can paradoxically facilitate hERG currents.[3][4][5] However, at clinically relevant and toxic concentrations, it potently blocks these channels, with a reported half-maximal inhibitory concentration (IC50) of approximately 40 µmol/L.[3][4][5]

This blockade of IKr leads to a significant prolongation of the cardiac action potential duration, which manifests on the electrocardiogram (ECG) as a prolonged QT interval.[7] A prolonged QT interval is a well-established risk factor for the development of early afterdepolarizations and a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[7]

Beyond simple pore blockade, this compound also modulates the gating kinetics of the hERG channel by slowing the activation and accelerating the deactivation processes.[3][4][6] A unique and particularly perilous characteristic of this compound's interaction with the hERG channel is its ability to alter the channel's ion selectivity, leading to an increased permeability to sodium ions.[3][4][5] This further contributes to the disruption of the normal ionic balance crucial for cardiac repolarization. The interaction with the hERG channel is intricate, with studies pointing to the involvement of the S631 residue in the channel's pore region.[3][4][6]

Concurrent Sodium Channel Blockade

In addition to its effects on potassium channels, this compound also functions as a potent sodium channel blocker.[1][8][9][10][11][12] This action, similar to that of Class I antiarrhythmic drugs, slows the upstroke of the cardiac action potential (Phase 0), which is reflected as a widening of the QRS complex on the ECG.[9] This QRS prolongation indicates a slowing of intraventricular conduction, which can lead to re-entrant arrhythmias and contribute to the overall proarrhythmic profile of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on cardiac ion channels.

| Parameter | Value | Cell Type/System | Reference |

| hERG (IKr) Channel Blockade | |||

| IC50 | ~40 µmol/L | Xenopus oocytes expressing hERG | [3][4][5] |

| hERG Channel Facilitation | |||

| Concentration | 5 µmol/L | Xenopus oocytes expressing hERG | [3][4][5] |

Experimental Protocols

The primary experimental model cited for elucidating the mechanism of this compound's action on hERG channels is the two-microelectrode voltage-clamp technique in Xenopus laevis oocytes .

Methodology: Two-Microelectrode Voltage Clamp in Xenopus Oocytes

-

Oocyte Preparation: Oocytes are surgically harvested from anesthetized female Xenopus laevis frogs. The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human hERG channel subunits. For co-expression studies, cRNA for accessory subunits like minK can also be injected. Injected oocytes are then incubated for 2-5 days to allow for channel protein expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a control solution (e.g., ND96).

-

Two glass microelectrodes, filled with a high-potassium solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

-

-

Drug Application: this compound is dissolved in the external solution and perfused over the oocyte at various concentrations. The effects on the hERG currents are recorded and analyzed.

-

Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship (to calculate IC50 values) and to study the effects of the drug on channel gating properties (activation and deactivation kinetics) and ion selectivity.

Visualizing the Path of Cardiotoxicity

The following diagrams illustrate the key molecular interactions and the resulting cellular and clinical consequences of this compound exposure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. This compound-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Dextropropoxyphene and the cardiovascular system: About two cases of acute poisoning with cardiac conduction abnormalities | Journal of Opioid Management [wmpllc.org]

- 9. Cardio-respiratory toxicity of propoxyphene and this compound in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiotoxicity of Opioids — BROWN EMERGENCY MEDICINE BLOG [brownemblog.com]

- 11. JCI - Marked QRS complex abnormalities and sodium channel blockade by propoxyphene reversed with lidocaine. [jci.org]

- 12. Marked QRS complex abnormalities and sodium channel blockade by propoxyphene reversed with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Metabolic Pathways of Propoxyphene to Norpropoxyphene: A Technical Guide

This technical guide provides an in-depth overview of the in-vitro metabolic conversion of propoxyphene to its primary metabolite, norpropoxyphene (B1213060). The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It details the enzymatic pathways, experimental methodologies, and kinetic data associated with this biotransformation.

Introduction

Propoxyphene, a centrally acting opioid analgesic, undergoes extensive hepatic metabolism. Its major metabolic pathway is N-demethylation to form this compound.[1][2] This metabolite exhibits weaker analgesic activity but has a longer half-life and has been associated with cardiac toxicity, making the study of its formation a critical aspect of understanding propoxyphene's overall pharmacological and toxicological profile.[3][4] In-vitro experimental systems are essential tools for elucidating the specific enzymes and kinetics involved in this metabolic conversion.[5][6]

Enzymatic Pathway of Propoxyphene N-demethylation

The conversion of propoxyphene to this compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Primary Enzymes Involved

In-vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have conclusively identified CYP3A4 as the major enzyme responsible for the N-demethylation of dextropropoxyphene to nordextropropoxyphene.[1][7] Evidence also suggests a role for CYP3A5 in this metabolic pathway.[2] While the involvement of CYP2D6 has been investigated, studies have shown that it does not play a significant role in the formation of this compound.[1][2][7]

References

- 1. CYP3A4 mediates dextropropoxyphene N-demethylation to nordextropropoxyphene: human in vitro and in vivo studies and lack of CYP2D6 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Articles [globalrx.com]

- 5. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Unveiling the Journey of Norpropoxyphene in Animal Models: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060), the primary and pharmacologically active metabolite of the opioid analgesic propoxyphene, has been a subject of significant scientific interest due to its distinct toxicological profile. Understanding its pharmacokinetic (PK) and bioavailability characteristics in preclinical animal models is paramount for elucidating its mechanism of action, predicting its disposition in humans, and assessing its safety profile. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in various animal models, with a focus on detailed experimental methodologies and quantitative data presentation.

While extensive research has been conducted on the parent compound, propoxyphene, specific and detailed pharmacokinetic data for this compound in animal models remains surprisingly scarce in publicly available literature. Most studies focus on the metabolism of propoxyphene to this compound and the subsequent toxicological effects, rather than the independent pharmacokinetic profile of the metabolite itself. This guide synthesizes the available information to provide a foundational understanding for researchers in the field.

Metabolic Pathway of Propoxyphene to this compound

The biotransformation of propoxyphene to this compound is a critical step in its metabolism. This conversion is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme.[1] The process involves N-demethylation, where a methyl group is removed from the nitrogen atom of propoxyphene.

Pharmacokinetic Parameters of this compound in Animal Models

The following table summarizes hypothetical pharmacokinetic parameters for this compound based on typical observations in preclinical studies involving oral administration of a test compound to rats.[2] It is crucial to note that these values are for illustrative purposes and do not represent actual experimental data for this compound.

| Parameter | Unit | Value (Hypothetical) | Description |

| Cmax | ng/mL | 500 | Maximum plasma concentration |

| Tmax | h | 2 | Time to reach Cmax |

| AUC (0-t) | ng·h/mL | 3500 | Area under the plasma concentration-time curve from time 0 to the last measurable time point |

| t½ | h | 8 | Elimination half-life |

| Bioavailability (F) | % | 40 | The fraction of an administered dose of unchanged drug that reaches the systemic circulation |

Experimental Protocols

To facilitate future research in this area, this section outlines detailed methodologies for key experiments required to determine the pharmacokinetics and bioavailability of this compound in a rat model. These protocols are based on established practices in preclinical drug development.[2][3]

Oral Administration and Serial Blood Sampling in Rats

This protocol describes the procedure for administering this compound orally to rats and collecting serial blood samples to determine its plasma concentration over time.

Materials:

-

Male/Female Sprague-Dawley or Wistar rats (specific pathogen-free)

-

This compound test substance

-

Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

-

Pipettes and tips

-

Centrifuge

-

-80°C freezer

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[2]

-

Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration.

-

Administration: Administer the this compound formulation to the rats via oral gavage at a specified dose volume (e.g., 10 mL/kg).

-

Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site, such as the tail vein or via a cannulated jugular vein.[2][3]

-

Plasma Separation: Immediately transfer the blood samples into microcentrifuge tubes containing an anticoagulant. Centrifuge the samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the collected plasma samples at -80°C until analysis.[2]

LC-MS/MS Method for Quantification of this compound in Animal Plasma

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

Materials and Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase C18 analytical column

-

Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

-

Ultrapure water

-

This compound analytical standard

-

Internal standard (e.g., deuterated this compound)

-

Plasma samples from the animal study

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile containing the internal standard) to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples.[4]

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Use a reversed-phase C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

-

MS/MS Detection:

-

Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Optimize the MS/MS parameters for this compound and the internal standard, including precursor and product ion selection for Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the this compound analytical standard spiked into blank animal plasma.

-

Quantify the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Conclusion and Future Directions

The comprehensive characterization of the pharmacokinetics and bioavailability of this compound in animal models is a critical but currently underexplored area of research. The lack of specific data for this compound administered as a standalone compound hinders a complete understanding of its disposition and potential toxicity. The experimental protocols outlined in this guide provide a framework for researchers to generate this much-needed data. Future studies should focus on conducting definitive pharmacokinetic studies of this compound in multiple animal species (e.g., rats, dogs, and non-human primates) and across different routes of administration. This will enable a more accurate assessment of its absorption, distribution, metabolism, and excretion, ultimately contributing to a more informed evaluation of its safety and risk to human health.

References

Investigating the Neurotoxic Potential of Norpropoxyphene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpropoxyphene (B1213060), the primary active metabolite of the withdrawn opioid analgesic propoxyphene, presents a significant toxicological profile that warrants detailed investigation. While its cardiotoxic effects are well-documented, the neurotoxic potential of this compound remains a critical area of concern, implicated in adverse effects such as seizures. This technical guide provides a comprehensive overview of the current understanding of this compound's neurotoxicity, focusing on its mechanisms of action, relevant experimental protocols for its assessment, and the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neurotoxicology, pharmacology, and drug development.

Introduction

This compound is formed through the N-demethylation of propoxyphene and possesses a longer half-life than its parent compound, leading to its accumulation in the body with chronic use.[1] This accumulation is a key factor in its toxic profile. The neurotoxic effects of this compound are primarily attributed to its properties as a potent blocker of voltage-gated sodium and potassium channels, an action it shares with local anesthetics.[1][2] This ion channel blockade disrupts normal neuronal excitability and is a primary contributor to its pro-convulsant effects.[1][3] Understanding the intricate mechanisms of this compound's neurotoxicity is crucial for assessing the risks associated with residual exposure and for the development of potential therapeutic interventions for overdose.

Quantitative Data on this compound Toxicity

The following tables summarize the available quantitative data regarding the toxic concentrations and effects of this compound from various studies.

Table 1: In Vitro Neurotoxic and Related Toxic Effects of this compound

| Parameter | System | Value | Reference |

| IC50 (hERG K+ Channel Block) | Xenopus oocytes | ~40 µM | [4] |

| hERG K+ Channel Facilitation | Xenopus oocytes | 5 µM | [4] |

Table 2: In Vivo Neurotoxic and Toxicokinetic Data for this compound

| Parameter | Species | Value | Condition | Reference |

| Convulsive Dose (Propoxyphene) | Rabbit | 80 µmol/kg (i.v. infusion) | Equimolar to 30 mg/kg Propoxyphene HCl | [3] |

| Brain Extraction Percentage (5 sec) | Rat | 62 ± 6.2% | [5] | |

| Brain Extraction Percentage (10 sec) | Rat | 44 ± 4.1% | [5] | |

| Therapeutic Blood Concentration | Human | Up to 3 mg/L | High oral therapeutic doses | [6] |

| Fatal Overdose Blood Concentration | Human | > 1.0 mg/L (Propoxyphene) | [6] | |

| Brain Tissue Concentration | Human | Variable, generally lower than blood | Fatal overdose cases | [7] |

Mechanisms of Neurotoxicity

The neurotoxic effects of this compound are multifaceted, stemming from its interaction with key neuronal components and the subsequent dysregulation of cellular signaling pathways.

Ion Channel Blockade

The primary mechanism underlying this compound's neurotoxicity is its ability to block voltage-gated ion channels, a characteristic it shares with local anesthetics.[2]

-

Sodium Channel Blockade: By blocking voltage-gated sodium channels, this compound inhibits the generation and propagation of action potentials in neurons. This effect can lead to a depression of neuronal activity.

-

Potassium Channel Blockade: this compound is a known blocker of potassium channels, including the hERG channel, which is crucial for neuronal repolarization.[4] Inhibition of these channels can prolong the action potential duration and lead to a state of hyperexcitability, paradoxically contributing to its pro-convulsant effects.

Mitochondrial Dysfunction

A growing body of evidence suggests that local anesthetic-induced neurotoxicity is mediated by mitochondrial dysfunction.[8][9] Given the similarities in the mechanism of action, it is highly probable that this compound induces neurotoxicity through similar pathways. Mitochondrial depolarization can lead to a cascade of detrimental events, including:

-

Decreased ATP production

-

Increased production of reactive oxygen species (ROS)

-

Release of pro-apoptotic factors

Induction of Apoptosis

The disruption of cellular homeostasis by ion channel blockade and mitochondrial dysfunction can trigger programmed cell death, or apoptosis, in neurons. This process is orchestrated by a series of signaling cascades.

Signaling Pathways in this compound Neurotoxicity

The neurotoxic effects of this compound are likely mediated by the activation of several intracellular signaling pathways, similar to those implicated in local anesthetic-induced neurotoxicity.

Intrinsic Caspase Pathway

Mitochondrial dysfunction is a key initiator of the intrinsic caspase pathway of apoptosis. The release of cytochrome c from the mitochondria into the cytosol leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[10][11] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of cell survival and death. While opioids can, in some contexts, activate pro-survival pathways like PI3K/Akt, the cellular stress induced by this compound's toxic effects can lead to the activation of pro-apoptotic arms of the MAPK pathway, such as p38 MAPK.[12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the neurotoxic potential of this compound.

Two-Electrode Voltage Clamp (TEVC) Assay for Ion Channel Activity

This technique is used to measure the effect of this compound on ion channel function, typically in Xenopus oocytes expressing the channel of interest.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific ion channel subunit(s) to be studied (e.g., hERG).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard bath solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

A series of voltage steps are applied to elicit ion channel currents, which are recorded.

-

This compound at various concentrations is perfused over the oocyte, and the voltage-step protocol is repeated.

-

-

Data Analysis: The recorded currents in the presence and absence of this compound are analyzed to determine the percentage of channel inhibition and to calculate the IC50 value.

MTT Assay for Neuronal Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate and cultured until they reach the desired confluency.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.

-

Incubation: The cells are incubated with this compound for a specified period (e.g., 24, 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined.

In Vivo Microdialysis for Brain Concentration Measurement

This technique allows for the in vivo sampling of extracellular fluid from specific brain regions to determine the concentration of this compound.[1][15]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized animal (e.g., rat).

-

Recovery: The animal is allowed to recover from the surgery.

-

Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing substances that have diffused across the probe's semipermeable membrane from the brain's extracellular fluid, are collected at regular intervals.

-

This compound Administration: this compound is administered to the animal.

-

Continued Sample Collection: Dialysate samples are continuously collected to monitor the change in this compound concentration over time.

-

Sample Analysis: The concentration of this compound in the dialysate samples is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Conclusion

The neurotoxic potential of this compound is a significant concern, primarily driven by its action as an ion channel blocker, which leads to neuronal dysfunction and can induce seizures. The mechanisms of its neurotoxicity are likely to involve the induction of mitochondrial dysfunction and the activation of apoptotic signaling pathways, including the intrinsic caspase, PI3K/Akt, and MAPK pathways. Further research utilizing the experimental protocols outlined in this guide is warranted to fully elucidate the dose-dependent neurotoxic effects of this compound and to develop effective strategies for the management of its toxicity. A deeper understanding of these mechanisms will be invaluable for the fields of toxicology, pharmacology, and drug safety.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propoxyphene and this compound: pharmacologic and toxic effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardio-respiratory toxicity of propoxyphene and this compound in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Entrance into brain of dextropropoxyphene and the toxic metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propoxyphene and this compound concentrations in blood and tissues in cases of fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propoxyphene and this compound tissue concentrations in fatalities associated with propoxyphene hydrochloride and propoxyphene napsylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Mechanisms of Neuronal Cell Death: Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Barbiturates induce mitochondrial depolarization and potentiate excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of caspase-3 activation in phencyclidine-induced neuronal death in postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. p38 MAPK activation by NGF in primary sensory neurons after inflammation increases TRPV1 levels and maintains heat hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disproportionately high rate of epileptic seizure in patients abusing dextropropoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

The Discovery of Norpropoxyphene: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060), the primary and pharmacologically active metabolite of the synthetic opioid analgesic propoxyphene, has played a significant role in the clinical history and toxicological profile of its parent compound. Propoxyphene was first synthesized by Albert Pohland and his team at Eli Lilly and Company and was patented in 1955, entering the U.S. market in 1957 as Darvon.[1] While developed as a safer alternative to codeine, the subsequent discovery and characterization of its major metabolite, this compound, revealed a complex pharmacological profile that contributed significantly to the parent drug's eventual withdrawal from the market in several countries due to safety concerns, particularly cardiotoxicity.[2] This technical guide provides a historical perspective on the discovery of this compound, detailing the experimental methodologies of the time, summarizing key quantitative data, and illustrating the relevant biological pathways.

The Metabolic Unveiling: First Identification of this compound

Following the clinical introduction of propoxyphene, researchers began investigating its metabolic fate to understand its duration of action and potential for accumulation. Early studies focused on the biotransformation of propoxyphene in both animals and humans. The primary metabolic pathway was identified as N-demethylation, resulting in the formation of this compound. This discovery was crucial in understanding the overall pharmacological and toxicological properties of propoxyphene, as this compound itself was found to be pharmacologically active and possess a longer half-life than the parent drug.[2]

The principal enzyme responsible for the N-demethylation of dextropropoxyphene to its metabolite, nordextropropoxyphene, has been identified as cytochrome P450 3A4 (CYP3A4).

Experimental Protocol: Early Gas Chromatographic Analysis of this compound in Urine (circa 1970s)

The following protocol is a composite of early gas chromatographic (GC) methods used for the detection and quantification of this compound in urine samples.

1. Sample Preparation and Extraction:

-

To a 5-10 mL urine sample, add a suitable internal standard (e.g., SKF 525-A).

-

Adjust the sample to an alkaline pH (>9) by adding a strong base such as sodium hydroxide (B78521). This step is crucial as it facilitates the extraction of the basic compounds and, in some methods, was noted to cause the rearrangement of this compound to this compound amide, which was then quantified.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

-

Vortex the mixture vigorously for several minutes to ensure efficient transfer of the analytes into the organic phase.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

2. Derivatization (if necessary):

-

While some early methods analyzed the underivatized compounds, others employed derivatization to improve chromatographic properties and detector response. A common derivatizing agent for amines was trifluoroacetic anhydride (B1165640) (TFAA).

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate) and add the derivatizing agent.

-

Heat the mixture at a specific temperature (e.g., 60-70°C) for a set time to allow the reaction to complete.

-

Evaporate the excess derivatizing agent and solvent.

3. Gas Chromatographic Analysis:

-

Reconstitute the final dried extract in a small, precise volume of a suitable solvent for injection (e.g., ethyl acetate).

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A packed column (e.g., 3% OV-17 on Gas-Chrom Q) was common in early studies.

-

Temperatures:

-

Injector: ~250°C

-

Column: A temperature programming ramp, for example, starting at 180°C and increasing to 250°C at a rate of 10°C/min.

-

Detector: ~275°C

-

-

Carrier Gas: Nitrogen or helium at a constant flow rate.

-

Injection: Inject a small volume (1-2 µL) of the prepared sample into the GC.

-

Quantification: Identify and quantify the peaks corresponding to the internal standard and the analyte (this compound or its derivative) by comparing their retention times and peak areas to those of known standards.

Chemical Synthesis of this compound

The chemical synthesis of this compound was essential for producing reference standards for analytical methods and for conducting pharmacological studies to characterize its independent effects. Early synthetic routes typically involved the N-demethylation of propoxyphene.

Experimental Protocol: N-demethylation of Dextropropoxyphene

The following is a representative protocol for the N-demethylation of an N-methyl opioid, which is analogous to the synthesis of this compound from dextropropoxyphene.

1. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dextropropoxyphene in a suitable organic solvent (e.g., chloroform (B151607) or 1,2-dichloroethane).

-

Add a demethylating agent. A common reagent used for this transformation is cyanogen (B1215507) bromide (von Braun reaction). Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.

2. Work-up and Isolation:

-

After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue contains the N-cyanothis compound intermediate. This intermediate is then hydrolyzed to this compound.

-

Hydrolysis is typically achieved by heating the intermediate with an acid (e.g., hydrochloric acid) or a base (e.g., potassium hydroxide in ethanol).

-

After hydrolysis, the reaction mixture is neutralized, and the product is extracted into an organic solvent.

-

The organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

3. Purification:

-

The crude this compound is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

4. Characterization:

-

The identity and purity of the synthesized this compound are confirmed by analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Comparative Pharmacological and Toxicological Data

Early pharmacological studies were critical in differentiating the effects of this compound from its parent compound. These studies revealed that while this compound had weaker analgesic properties, it possessed significant toxicity, particularly cardiotoxicity.

| Compound | Analgesic Potency (Relative to Propoxyphene) | Acute Toxicity (LD50, mg/kg, intravenous, mouse) | Local Anesthetic Activity |

| Propoxyphene | 1.0 | ~30 | Present |

| This compound | Weaker | ~20 | More potent than propoxyphene |

Note: The exact values for analgesic potency and LD50 varied between studies and animal models.

Signaling Pathways and Mechanism of Cardiotoxicity

The cardiotoxicity of this compound is a significant aspect of its pharmacological profile and a primary reason for the safety concerns that led to the withdrawal of propoxyphene from the market. This compound acts as a potent blocker of cardiac sodium and potassium channels.[2]

Cardiac Ion Channel Blockade by this compound

This compound's primary mechanism of cardiotoxicity involves the blockade of voltage-gated ion channels in cardiomyocytes, which disrupts the normal cardiac action potential.

-

Sodium Channel Blockade: this compound blocks the fast inward sodium current (INa). This action slows the depolarization phase of the action potential, leading to a widening of the QRS complex on an electrocardiogram (ECG). This effect is similar to that of Class I antiarrhythmic drugs.

-

Potassium Channel Blockade: this compound also blocks the delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-à-go-go-Related Gene). This current is crucial for the repolarization of the cardiac action potential. Inhibition of IKr prolongs the action potential duration, which manifests as a prolongation of the QT interval on the ECG. This QT prolongation increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.

The dual action of this compound on both sodium and potassium channels contributes to its significant cardiotoxic potential.

Mechanism of this compound-Induced Cardiotoxicity.

Experimental and Logical Workflows

Workflow for the Discovery and Characterization of a Drug Metabolite

The process of identifying and characterizing a new drug metabolite like this compound follows a logical progression of scientific inquiry.

References

Unraveling the Molecular Interactions of Norpropoxyphene: A Technical Guide to its Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpropoxyphene (B1213060), the primary active metabolite of the opioid analgesic dextropropoxyphene, has a complex pharmacological profile that extends beyond simple opioid receptor agonism. Its association with significant cardiotoxicity, a factor leading to the withdrawal of dextropropoxyphene from several markets, underscores the importance of a detailed understanding of its interactions with various molecular targets. This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of this compound, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key processes to facilitate further research and drug development efforts.

Receptor Binding Affinity of this compound

The following table summarizes the known quantitative data for the binding affinity of this compound and its parent compound, dextropropoxyphene, at key physiological receptors. This data is crucial for understanding the compound's pharmacological and toxicological effects.

| Compound | Receptor/Ion Channel | Binding Affinity (Kᵢ/IC₅₀/Kₑ) | Comments |

| This compound | hERG (human Ether-à-go-go-Related Gene) Potassium Channel | IC₅₀: 33.20 ± 4.36 µmol/L[1] | Blockade of the hERG channel is a key contributor to the cardiotoxicity of this compound. |

| Dextropropoxyphene | µ (mu)-Opioid Receptor | Kᵢ: > 100 nM[2] | Dextropropoxyphene is a weak agonist at the µ-opioid receptor. This compound exhibits even weaker analgesic effects, suggesting a lower affinity. |

| Dextropropoxyphene | κ (kappa)-Opioid Receptor | - | Dextropropoxyphene is reported to be µ-selective and does not differentiate between κ- and δ-sites.[3] |

| Dextropropoxyphene | δ (delta)-Opioid Receptor | - | Dextropropoxyphene is reported to be µ-selective and does not differentiate between κ- and δ-sites.[3] |

| Dextropropoxyphene | NMDA (N-methyl-D-aspartate) Receptor | IC₅₀: 5 µM ([³H]MK-801 binding) | Indicates interaction with the NMDA receptor ion channel. Specific data for this compound is not available. |

| This compound | Voltage-gated Sodium Channels | - | This compound is known to be a blocker of these channels, contributing to its cardiotoxicity, but specific quantitative binding data is not readily available. |

Experimental Protocols

A thorough understanding of the experimental conditions is paramount for the accurate interpretation and replication of binding affinity data. Below are detailed methodologies for the key experiments cited in this guide.

hERG Potassium Channel Blockade Assay

The inhibitory effect of this compound on the hERG potassium channel was determined using the two-electrode voltage clamp technique in Xenopus laevis oocytes.[1]

-

Cell Preparation: Oocytes were harvested from anesthetized female Xenopus laevis frogs. The oocytes were then injected with cRNA encoding the hERG channel.

-

Electrophysiological Recording: Two to four days post-injection, whole-cell currents were recorded using a two-electrode voltage clamp amplifier. The oocytes were perfused with a standard Ringer's solution.

-

Voltage Protocol: To elicit hERG currents, a specific voltage protocol was applied. From a holding potential of -80 mV, the membrane was depolarized to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

-

Data Analysis: The concentration-response curve for this compound was generated by measuring the inhibition of the tail current at various concentrations. The IC₅₀ value was then calculated by fitting the data to a sigmoidal dose-response equation.

Opioid Receptor Binding Assay (General Protocol)

The binding affinity of dextropropoxyphene for the µ-opioid receptor was determined using a competitive radioligand binding assay with membranes from cells expressing the recombinant human µ-opioid receptor.[2]

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human µ-opioid receptor were prepared by homogenization and centrifugation.

-

Radioligand: [³H]-DAMGO, a selective µ-opioid receptor agonist, was used as the radioligand.

-

Competitive Binding: The cell membranes were incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound (dextropropoxyphene).

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters was measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential downstream effects of this compound's receptor interactions, the following diagrams have been generated using the DOT language.

Conclusion

The available data clearly indicates that this compound's pharmacological profile is dominated by its potent blockade of the hERG potassium channel, which is the primary driver of its cardiotoxicity. Its affinity for opioid receptors is significantly lower than that of traditional opioids, explaining its weak analgesic effects. While its interaction with voltage-gated sodium channels and NMDA receptors is acknowledged, a lack of precise quantitative binding data for this compound at these sites represents a significant knowledge gap. Further research, utilizing the experimental methodologies outlined in this guide, is essential to fully characterize the receptor binding profile of this compound. This will not only enhance our understanding of its toxicological properties but also inform the development of safer analgesics and strategies to mitigate the risks associated with similar compounds.

References

- 1. This compound-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword of Metabolism: An In-depth Technical Guide to the Stereochemistry of Norpropoxyphene and Its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpropoxyphene (B1213060), the primary metabolite of the opioid analgesic dextropropoxyphene, presents a significant toxicological concern that ultimately led to the withdrawal of its parent drug from several markets. This technical guide delves into the critical role of stereochemistry in the pharmacological and toxicological profile of this compound. It provides a comprehensive overview of the stereoisomers of this compound, their quantitative effects on biological targets, detailed experimental protocols for their study, and a visualization of the implicated signaling pathways. This document is intended to serve as a key resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Propoxyphene, a centrally acting opioid analgesic, exists as four stereoisomers due to its two chiral centers. The therapeutic effects are primarily attributed to the dextrorotatory isomer, dextropropoxyphene, while the levorotatory isomer possesses antitussive properties.[1][2] The metabolism of dextropropoxyphene, however, yields this compound, a metabolite that has been extensively linked to significant cardiotoxicity.[3][4] This toxicity is a direct consequence of the blockade of critical cardiac ion channels.[5][6] Understanding the stereochemical nuances of this compound is paramount for a complete grasp of its pharmacological and, more importantly, its toxicological implications.

Stereochemistry of this compound

The metabolism of dextropropoxyphene, which has a (2S, 3R) configuration, primarily involves N-demethylation by cytochrome P450 enzymes, particularly CYP3A4, to form its major metabolite, α-d-norpropoxyphene.[7][8] The stereochemistry of this metabolite is retained from its parent compound.

The International Union of Pure and Applied Chemistry (IUPAC) name for the primary, toxic metabolite of dextropropoxyphene is [(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate .[4]

-

α-d-norpropoxyphene: The major and most clinically relevant stereoisomer, formed from the metabolism of dextropropoxyphene. It is this isomer that is largely responsible for the cardiotoxic effects.[7]

-

Other Stereoisomers: While propoxyphene has four stereoisomers (α-dextro, α-levo, β-dextro, and β-levo), the focus of toxicological studies has been on the metabolite of the therapeutically used dextropropoxyphene.[9]

Data Presentation: Quantitative Analysis of this compound's Biological Activity

The following tables summarize the available quantitative data on the biological effects of this compound. A significant portion of the research has focused on the cardiotoxic effects, with less comparative data available for the individual stereoisomers of this compound.

| Parameter | Molecule | Value | Assay/System | Reference |

| IC50 for HERG Channel Blockade | This compound | ~ 40 µmol/L | Two-microelectrode voltage clamp on Xenopus oocytes | [3] |

| Lethal Blood Concentration | This compound | > 1.0 mg/L (in conjunction with propoxyphene) | Post-mortem toxicological analysis | [10] |

| Therapeutic Blood Concentration | This compound | Up to 3 mg/L (after high therapeutic doses of propoxyphene) | Clinical pharmacokinetic studies | [10] |

| Opioid Receptor Binding Affinity (Kd) | d-propoxyphene | 40 µM (fourth site) | Radioligand binding assay in mouse brain membranes | [11] |

Experimental Protocols

Chiral Separation of this compound Stereoisomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the stereoisomers of this compound from a mixture.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD).[12]

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a 90:10 (v/v) ratio.[12]

-

For basic compounds, add 0.1% (v/v) diethylamine (B46881) to the mobile phase.[12]

-

For acidic compounds, add 0.1% (v/v) trifluoroacetic acid to the mobile phase.[12]

-

This compound standard mixture.

-

Sample dissolved in the mobile phase.

Procedure:

-

System Preparation: Equilibrate the chiral HPLC column with the prepared mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the detector.

-

Sample Injection: Inject a known volume of the dissolved sample onto the column.

-

Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and thus separation.

-

Detection: Monitor the elution of the separated isomers using a UV detector at an appropriate wavelength.

-

Quantification: The concentration of each isomer can be determined by comparing the peak area to that of a known standard.

Electrophysiological Analysis of this compound's Effect on Cardiac HERG Channels

Objective: To measure the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (HERG) potassium channels.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the HERG channel.

-

Two-microelectrode voltage-clamp setup.

-

Recording solution (e.g., ND96).

-

This compound solutions of varying concentrations.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with the HERG cRNA. Incubate the oocytes for 2-4 days to allow for channel expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber perfused with the recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

-

Baseline Current Measurement: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit HERG channel currents and record the baseline current.

-

Drug Application: Perfuse the chamber with a known concentration of this compound and allow it to equilibrate.

-

Post-Drug Current Measurement: Apply the same voltage-step protocol and record the currents in the presence of the drug.

-

Data Analysis: Measure the reduction in current amplitude at each drug concentration to determine the concentration-response relationship and calculate the IC50 value.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Stereoisomers of Propoxyphene and the Metabolic Formation of α-d-Norpropoxyphene.

Caption: Experimental Workflow for the Separation and Toxicological Analysis of this compound Stereoisomers.

Caption: Signaling Pathway of this compound-Induced Cardiotoxicity.

Implications and Conclusion

The stereochemistry of this compound is a critical determinant of its toxicological profile. The primary metabolite of the analgesic dextropropoxyphene, α-d-norpropoxyphene, is a potent blocker of cardiac sodium and potassium channels, particularly the HERG channel.[3][5] This action leads to a prolongation of the cardiac action potential, which can precipitate life-threatening arrhythmias.

The data and experimental protocols presented in this guide underscore the importance of stereospecific analysis in drug metabolism and safety assessment. For drug development professionals, the case of this compound serves as a stark reminder of how stereoisomers of a metabolite can possess a dramatically different and more dangerous pharmacological profile than the parent drug. Future research should focus on obtaining more granular quantitative data on the individual stereoisomers of this compound to fully delineate their structure-activity relationships. A thorough understanding of these stereochemical implications is essential for the development of safer therapeutic agents.

References

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Marked QRS complex abnormalities and sodium channel blockade by propoxyphene reversed with lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propoxyphene and this compound: pharmacologic and toxic effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Propoxyphene and this compound concentrations in blood and tissues in cases of fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Long-Term Norpropoxyphene Exposure: A Technical Guide on Cardiotoxic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpropoxyphene (B1213060), the primary active metabolite of the withdrawn analgesic dextropropoxyphene, has been a subject of significant toxicological concern, primarily due to its cardiotoxic effects.[1][2] This technical guide provides an in-depth exploration of the existing exploratory studies on the effects of this compound exposure, with a specific focus on the underlying molecular mechanisms of its cardiotoxicity. While long-term exposure studies are limited in the current body of scientific literature, this paper synthesizes the available data from acute and mechanistic studies to inform future research and drug development safety protocols. The primary mechanism of this compound-induced cardiotoxicity involves the blockade of cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channels, leading to disruptions in cardiac repolarization and an increased risk of fatal arrhythmias.[3][4][5]

Introduction

Dextropropoxyphene, a once commonly prescribed opioid analgesic, was withdrawn from the market due to a narrow therapeutic index and a significant risk of fatal overdose.[1] A substantial portion of this risk is attributed to its major metabolite, this compound, which exhibits a longer half-life of up to 36 hours, leading to its accumulation in tissues with chronic use.[2] Unlike its parent compound, the toxicity of this compound is not significantly reversed by opioid antagonists like naloxone, pointing to a distinct, non-opioid mechanism of action for its most severe adverse effects.[4] This guide delves into the experimental evidence elucidating the long-term and acute toxic effects of this compound, with a particular emphasis on its pro-arrhythmic properties.

Quantitative Data on this compound Toxicity

The following tables summarize the key quantitative findings from experimental studies on this compound's effects. These data are crucial for understanding the dose-dependent nature of its toxicity.

Table 1: In Vitro Electrophysiological Effects of this compound on hERG Channels

| Parameter | Value | Species/Model | Experimental Conditions | Reference |

| hERG Current Facilitation | 5 µmol/L | Xenopus laevis oocytes | Two-microelectrode voltage clamp | [3] |

| hERG Current Blockade (IC50) | ~40 µmol/L | Xenopus laevis oocytes | Two-microelectrode voltage clamp | [3] |

| Increased Na+ Permeability | 30-fold | Xenopus laevis oocytes | At blocking concentrations | [3] |

Table 2: In Vivo Cardiotoxic Effects of this compound in Animal Models

| Endpoint | Observation | Species/Model | Dose/Administration | Reference |

| QRS Complex | Considerable prolongation | Conscious Rabbits | 80 µmol/kg IV infusion (100 min) | [6] |

| Cardiac Arrhythmias | Intermittent A-V block, ventricular extrasystoles | Conscious Rabbits | 80 µmol/kg IV infusion (100 min) | [6] |

| Respiratory Effects | Minimal depression | Conscious Rabbits | 80 µmol/kg IV infusion (100 min) | [6] |

| Survival | All animals survived | Conscious Rabbits | 80 µmol/kg IV infusion (100 min) | [6] |

Experimental Protocols

Two-Microelectrode Voltage Clamp Assay in Xenopus Oocytes

This in vitro assay is fundamental for studying the effects of compounds on ion channel function with high precision.

Objective: To characterize the interaction of this compound with hERG potassium channels expressed in Xenopus laevis oocytes.[3]

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the hERG channel subunits.

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a control solution.

-

Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

-

After recording baseline currents, the oocyte is perfused with solutions containing varying concentrations of this compound.

-

The effects of this compound on current amplitude, activation, and deactivation kinetics are recorded and analyzed.[3]

-

In Vivo Cardiotoxicity Study in Conscious Rabbits

This animal model provides insights into the systemic effects of this compound on cardiovascular parameters.

Objective: To assess the cardio-respiratory toxicity of this compound in a conscious animal model.[6]

Methodology:

-

Animal Preparation: Adult rabbits are acclimatized to the laboratory environment. On the day of the experiment, catheters are placed for drug infusion and blood pressure monitoring under local anesthesia. ECG electrodes are attached to record cardiac electrical activity.

-

Drug Administration: A continuous intravenous infusion of this compound is administered over a period of 100 minutes at a dose of 80 µmol/kg.[6]

-

Monitoring: Throughout the infusion and a subsequent observation period, the following parameters are continuously monitored:

-

Electrocardiogram (ECG) for changes in heart rate, QRS duration, QT interval, and the presence of arrhythmias.

-

Arterial blood pressure.

-

Respiratory rate.

-

Arterial blood gases.

-

-

Data Analysis: The recorded data are analyzed to determine the effects of this compound on the cardiovascular and respiratory systems.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular interactions and experimental processes described in the literature.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Cardio-respiratory toxicity of propoxyphene and this compound in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Stability and Degradation of Norpropoxyphene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the chemical stability and degradation pathways of norpropoxyphene (B1213060), a primary metabolite of the analgesic propoxyphene. Due to its inherent instability, understanding the degradation profile of this compound is critical for accurate analytical quantification in pharmacokinetic, toxicological, and forensic studies.

Core Findings on this compound Instability

This compound is known to be an unstable molecule, particularly susceptible to degradation through a chemical rearrangement and dehydration process. This primary degradation pathway results in the formation of a cyclic iminium ion, a dehydrated rearrangement product.[1][2][3][4][5] This instability presents a significant challenge for its quantitative analysis, as traditional methods, especially those involving alkaline extraction conditions, can artificially convert this compound into its degradation product, leading to inaccurate measurements.[1][2][3][4][5]

Quantitative Stability Data

The available quantitative data on the stability of this compound is limited. However, a key study by Crews et al. (2009) provides insight into its stability in various solvents at 4°C over a three-week period. The data highlights the significant degradation of this compound, particularly in methanol.

Table 1: Stability of this compound at 4°C Over 21 Days

| Solvent | Time | This compound Concentration (ng/mL) | Dehydrated Rearrangement Product Concentration (ng/mL) | Ratio of Dehydrated Rearrangement Product to this compound (%) |

| Methanol | 1 day | 871 | 131 | 15 |

| 21 days | 302 | 599 | 198 | |

| Synthetic Urine | 1 day | 903 | 99 | 11 |

| 21 days | 689 | 312 | 45 |

Data adapted from Crews et al. (2009). Concentrations are based on calibrators with an estimated purity of 93-97%.

Key Degradation Pathway

The primary degradation pathway of this compound involves an intramolecular cyclization followed by dehydration, especially favored under neutral or alkaline conditions.

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability and Degradation Studies